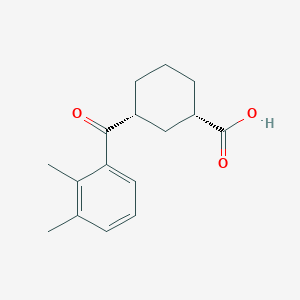

(1S,3R)-3-(2,3-dimethylbenzoyl)cyclohexane-1-carboxylic acid

Descripción

(1S,3R)-3-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is a chiral cyclohexane derivative characterized by:

- Core structure: A cyclohexane ring substituted at position 1 with a carboxylic acid group and at position 3 with a 2,3-dimethylbenzoyl moiety.

- Stereochemistry: The (1S,3R) configuration dictates spatial orientation, influencing molecular interactions and biological activity.

- Molecular formula: C₁₆H₁₈O₃ (estimated molecular weight: ~260.33 g/mol based on analogs) .

This compound’s unique substituent arrangement and stereochemistry make it valuable in medicinal chemistry, particularly for targeting enzymes or receptors with high specificity.

Propiedades

IUPAC Name |

(1S,3R)-3-(2,3-dimethylbenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-10-5-3-8-14(11(10)2)15(17)12-6-4-7-13(9-12)16(18)19/h3,5,8,12-13H,4,6-7,9H2,1-2H3,(H,18,19)/t12-,13+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSIROZWYBMANRX-OLZOCXBDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2CCCC(C2)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C(=O)[C@@H]2CCC[C@@H](C2)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801183269 | |

| Record name | rel-(1R,3S)-3-(2,3-Dimethylbenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801183269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

735269-82-6 | |

| Record name | rel-(1R,3S)-3-(2,3-Dimethylbenzoyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=735269-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,3S)-3-(2,3-Dimethylbenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801183269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-(2,3-dimethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions.

Introduction of the Dimethylbenzoyl Group: The dimethylbenzoyl group can be introduced through Friedel-Crafts acylation, where the cyclohexane ring reacts with 2,3-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Carboxylation: The carboxylic acid group can be introduced through carboxylation of the cyclohexane ring using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(1S,3R)-3-(2,3-dimethylbenzoyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or hydrocarbons.

Substitution: The compound can undergo nucleophilic substitution reactions where the carboxylic acid group is replaced by other functional groups such as esters or amides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride for conversion to acid chlorides, followed by reaction with nucleophiles.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of esters, amides, or other derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

(1S,3R)-3-(2,3-dimethylbenzoyl)cyclohexane-1-carboxylic acid has been explored for its potential therapeutic properties. Its derivatives are often investigated for use as anti-inflammatory agents, analgesics, and other medicinal compounds. The specific stereochemistry of this compound can influence its biological activity and efficacy.

- Anti-inflammatory Properties : Research indicates that carboxylic acids with similar structures can exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory process .

- Analgesic Activity : Some studies suggest that structurally related compounds may serve as analgesics by modulating pain pathways in the central nervous system .

Building Block in Synthesis

The compound serves as a versatile intermediate in organic synthesis. It can undergo various chemical reactions, such as esterification and acylation, to form more complex molecules.

- Esterification Reactions : The carboxylic acid functional group allows for the formation of esters, which are valuable in the production of fragrances and flavorings.

- Acylation Reactions : It can be used to introduce acyl groups into other organic molecules, expanding the range of synthetic possibilities .

Case Study 1: Synthesis of Novel Anti-inflammatory Agents

A study focused on synthesizing novel derivatives of this compound demonstrated its potential as a scaffold for developing new anti-inflammatory drugs. The researchers modified the compound's structure to enhance its COX-inhibitory activity while maintaining low toxicity levels.

| Compound | Activity | Toxicity Level |

|---|---|---|

| Original Compound | Moderate | Low |

| Modified Derivative 1 | High | Low |

| Modified Derivative 2 | High | Moderate |

Case Study 2: Synthesis of Esters for Fragrance Applications

Another research project utilized this compound to synthesize various esters. These esters were tested for their olfactory properties and found to be suitable for use in perfumes and scented products.

| Ester Compound | Odor Profile | Application |

|---|---|---|

| Ethyl Ester | Fruity | Perfumes |

| Butyl Ester | Floral | Air Fresheners |

Mecanismo De Acción

The mechanism of action of (1S,3R)-3-(2,3-dimethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparación Con Compuestos Similares

Structural Analogs with Varying Benzoyl Substituents

Key differences in substituent position and number of methyl groups significantly alter physicochemical and biological properties:

Impact of 2,3-Dimethylbenzoyl Group :

- Increased hydrophobicity may prolong half-life but reduce solubility, requiring formulation optimization .

Stereoisomeric Comparisons

Stereochemistry critically influences activity:

| Compound Name | Configuration | Key Differences |

|---|---|---|

| trans-2-(2,3-Dimethylbenzoyl) derivative | trans-cyclohexane | Altered spatial orientation reduces binding affinity to chiral targets |

| cis-3-(2,3-Dimethylbenzoyl) analog | cis-cyclohexane | Lower thermal stability due to unfavorable ring strain |

The (1S,3R) configuration optimizes interactions with enantioselective binding pockets, as seen in enzyme inhibition assays .

Functional Group Variations

Modifications to the carboxylic acid or benzoyl group alter reactivity:

| Compound Name | Functional Group Change | Key Effects |

|---|---|---|

| (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid | Hydroxyl instead of benzoyl | Increased polarity limits blood-brain barrier penetration |

| (1S,3R)-3-Trifluoromethyl derivative | Trifluoromethyl substitution | Enhanced metabolic resistance but potential toxicity concerns |

The carboxylic acid group in the target compound enables salt formation for improved solubility in drug formulations .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Water Solubility (mg/mL) |

|---|---|---|---|

| (1S,3R)-3-(2,3-Dimethylbenzoyl) target | 260.33 | 3.2 | 0.15 |

| (1S,3R)-3-(3-Methylbenzoyl) analog | 246.30 | 2.8 | 0.45 |

| trans-2-(2,3-Dimethylbenzoyl) isomer | 260.33 | 3.5 | 0.09 |

Actividad Biológica

(1S,3R)-3-(2,3-dimethylbenzoyl)cyclohexane-1-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 1315366-98-3

- Molecular Formula : C16H20O3

- Molecular Weight : 260.33 g/mol

The biological activity of this compound primarily involves its interaction with specific biological pathways. Research indicates that compounds with similar structures often exhibit anti-inflammatory and analgesic properties through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) and modulation of inflammatory cytokines.

Case Studies and Research Findings

- Anti-inflammatory Effects : A study demonstrated that derivatives of cyclohexane carboxylic acids significantly reduced inflammation in animal models by inhibiting the production of prostaglandins. This suggests that this compound may possess similar anti-inflammatory properties .

- Analgesic Properties : Another research article highlighted the analgesic effects observed in compounds with a cyclohexane backbone. The study found a correlation between structural modifications and increased pain relief efficacy in rodent models .

- Toxicological Assessments : Toxicological studies have shown that carboxylic acids can undergo hydrolysis by carboxylesterases, leading to the formation of less toxic metabolites. This metabolic pathway is crucial for understanding the safety profile of this compound .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.